molecular formula C19H20FN5O B2883000 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-22-4

5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2883000
CAS No.: 1291858-22-4
M. Wt: 353.401
InChI Key: PZWAFHXHRPJMLP-UHFFFAOYSA-N
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Description

5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluorophenyl group and an isopropylphenylmethyl group, making it a molecule of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Substitution Reactions: The introduction of the fluorophenyl and isopropylphenylmethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and triazole moieties. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential in these areas, particularly due to the presence of the fluorophenyl group, which is known to enhance biological activity.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Triazole derivatives are often used in the development of drugs for treating infections, cancer, and inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stable triazole ring and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-π interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamides with different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.

    Isopropylphenyl Derivatives: Compounds with isopropylphenyl groups, often used in medicinal chemistry for their hydrophobic interactions.

Uniqueness

The uniqueness of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and isopropylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(2-fluoroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-12(2)14-9-7-13(8-10-14)11-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTZEHMONTYDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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